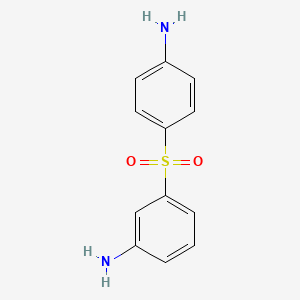

3-(4-Aminophenyl)sulfonylaniline

描述

Significance of the Sulfonamide Moiety in Chemical Research

The sulfonamide group (-SO2NH-) and the related sulfone group (-SO2-) are cornerstones of modern chemical and pharmaceutical research. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, revolutionizing medicine. mdpi.comresearchgate.net Beyond their famed antibacterial properties, these functional groups are integral to the design of a wide array of therapeutic agents, including diuretics, antidiabetic drugs, and anticancer therapies. google.com The sulfone group, in particular, is noted for its high thermal and oxidative stability. In the realm of materials science, the incorporation of sulfone linkages into polymer backbones is a well-established strategy for enhancing thermal resistance and mechanical strength. showa-america.com

Historical Perspective of 3-(4-Aminophenyl)sulfonylaniline in Scientific Literature

The history of this compound is intertwined with the broader development of diaminodiphenyl sulfones. Its more famous isomer, 4,4'-diaminodiphenyl sulfone (Dapsone), was first synthesized in 1908 and its potent antileprosy activity was discovered in the 1940s. google.com This discovery spurred significant interest in other isomers, including the 3,4'- and 3,3'-diaminodiphenyl sulfones, primarily for their potential as monomers in polymer synthesis.

While early literature often focused on the more symmetrical 4,4'- and 3,3'-isomers, the asymmetrical 3,4'-isomer, this compound, emerged as a subject of interest for creating polymers with modified properties. The introduction of this non-symmetrical monomer was found to disrupt chain packing, leading to polymers with increased solubility and lower crystallinity, which can be advantageous for processing.

Current Academic Research Landscape and Emerging Trends for this compound

Current research on this compound is predominantly centered on its application in polymer chemistry, specifically in the synthesis of high-performance polyamides and polyimides. These polymers are sought after for applications demanding high thermal stability, excellent mechanical properties, and good chemical resistance, such as in the aerospace, electronics, and automotive industries.

Recent studies have explored the synthesis of novel polyamides by reacting this compound with various dicarboxylic acids. The resulting polymers have demonstrated high glass transition temperatures (Tg) and thermal stability. For instance, polyamides derived from this monomer have shown Tgs in the range of 257–287 °C and 10% weight-loss temperatures exceeding 550 °C. ntu.edu.tw The incorporation of the 3,4'-diaminodiphenyl sulfone unit has been shown to improve the solubility of these high-performance polymers, facilitating their processing into films and coatings. ntu.edu.tw

Emerging trends include the development of new synthetic methodologies for preparing these polymers and the investigation of their more nuanced physical properties, such as their electrochromic and gas separation capabilities. The inherent properties of the sulfone and amine groups make these materials candidates for advanced applications.

Unaddressed Research Gaps and Future Potential of this compound

Despite the focused research in polymer science, several areas concerning this compound remain underexplored. A significant research gap is the lack of comprehensive, direct comparative studies of the properties of polymers derived from 3,4'-, 4,4'-, and 3,3'-diaminodiphenyl sulfone isomers synthesized under identical conditions. Such a study would provide invaluable structure-property relationship data, allowing for a more precise tuning of polymer properties.

The future potential of this compound likely extends beyond its current use. Given the biological activity of the broader sulfonamide and sulfone classes of compounds, there is a latent opportunity for exploring the medicinal chemistry of this compound and its derivatives. Its unique substitution pattern could lead to novel pharmacological profiles. Furthermore, its application in other areas of materials science, such as in the development of advanced composites, membranes for separation processes, and as a curing agent for epoxy resins, warrants further investigation. The synthesis of novel derivatives by modifying the amine functionalities could also open up new avenues for creating materials with tailored properties.

Structure

3D Structure

属性

IUPAC Name |

3-(4-aminophenyl)sulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-9-4-6-11(7-5-9)17(15,16)12-3-1-2-10(14)8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPZWXKBGSQATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876754 | |

| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34262-32-3 | |

| Record name | Benzenamide, 3-((4-aminophenyl)sulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034262323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENAMINE, 3-[(4-AMINOPHENYL)SULFONYL]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 3 4 Aminophenyl Sulfonylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement and connectivity of 3-(4-Aminophenyl)sulfonylaniline. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on its two different aromatic rings. The protons on the 4-aminophenyl ring typically appear as a pair of doublets (an AA'BB' system) due to the strong electron-donating effect of the para-amino group. The protons ortho to the amino group are shielded and appear upfield, while the protons ortho to the sulfonyl group are deshielded and appear downfield.

The 3-aminophenyl ring presents a more complex splitting pattern due to the meta-substitution. The protons are expected to appear as a series of multiplets, with their chemical shifts influenced by the electron-donating amino group and the strongly electron-withdrawing sulfonyl group. The amino group protons (NH₂) themselves would typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms bonded to the amino groups are expected to be shielded (appear at lower ppm values) compared to the other aromatic carbons. Conversely, the carbons directly attached to the electron-withdrawing sulfonyl group (ipso-carbons) are significantly deshielded and appear furthest downfield.

Table 3.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds. Solvent: DMSO-d₆.

| Atom | Ring Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2', H-6' | 4-Aminophenyl | ~ 7.5 - 7.7 (d) | - |

| H-3', H-5' | 4-Aminophenyl | ~ 6.6 - 6.8 (d) | - |

| H-2 | 3-Aminophenyl | ~ 7.1 - 7.3 (m) | ~ 118 - 120 |

| H-4 | 3-Aminophenyl | ~ 6.9 - 7.1 (m) | ~ 119 - 121 |

| H-5 | 3-Aminophenyl | ~ 7.2 - 7.4 (t) | ~ 130 - 132 |

| H-6 | 3-Aminophenyl | ~ 6.8 - 7.0 (m) | ~ 114 - 116 |

| NH₂ (para) | 4-Aminophenyl | ~ 5.9 - 6.2 (br s) | - |

| NH₂ (meta) | 3-Aminophenyl | ~ 5.4 - 5.7 (br s) | - |

| C-1' | 4-Aminophenyl | - | ~ 129 - 131 |

| C-2', C-6' | 4-Aminophenyl | - | ~ 129 - 131 |

| C-3', C-5' | 4-Aminophenyl | - | ~ 113 - 115 |

| C-4' | 4-Aminophenyl | - | ~ 152 - 154 |

| C-1 | 3-Aminophenyl | - | ~ 142 - 144 |

| C-3 | 3-Aminophenyl | - | ~ 148 - 150 |

To confirm the assignments made from 1D NMR spectra, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on each aromatic ring, confirming their relative positions. For example, on the 3-aminophenyl ring, H-5 would show a correlation to both H-4 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). It allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule. For instance, protons H-2' and H-6' on the 4-aminophenyl ring would show an HMBC correlation to the ipso-carbon C-1, confirming the connectivity across the sulfonyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

The IR spectrum of this compound is dominated by absorptions characteristic of its amine and sulfonyl groups. The two primary amine groups give rise to a pair of distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The sulfonyl group (SO₂) produces two strong, characteristic stretching bands: an asymmetric stretch around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. researchgate.net Other notable bands include C-N stretching for the aromatic amines and various C=C and C-H vibrations for the phenyl rings. orgchemboulder.comlibretexts.org

Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, are often strong in the Raman spectrum. The symmetric S=O stretch is also typically Raman active.

Table 3.2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 | Medium |

| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C-N | Stretch | 1250 - 1335 | Strong |

| Aromatic C=C | In-ring Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by measuring transitions between electronic energy levels, primarily the π → π* transitions of the aromatic rings. The spectrum is expected to show strong absorption bands in the ultraviolet region.

The two aminophenyl moieties act as the primary chromophores. The sulfonyl group, while having no significant absorption in the near-UV region itself, acts as an electronic insulator. It interrupts the π-conjugation between the two aromatic rings. As a result, the UV-Vis spectrum of this compound is expected to resemble a superposition of the spectra of two separate aminobenzene systems, rather than that of a single, larger conjugated system. The absorption maxima (λmax) would be characteristic of substituted anilines, likely appearing in the 250-300 nm range.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

For this compound (C₁₂H₁₂N₂O₂S), the molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 248. nih.gov The fragmentation is dictated by the sulfonyl linker and the aromatic rings. Common fragmentation pathways for aromatic sulfones include the cleavage of the carbon-sulfur bonds and the loss of sulfur dioxide (SO₂).

A plausible fragmentation pathway could include:

Cleavage of a C-S bond to generate fragments corresponding to the aminophenyl rings.

Loss of SO₂ (64 Da) from the molecular ion, leading to a fragment at m/z 184.

Subsequent fragmentation of the aminophenyl cations, for example, the formation of an aniline fragment (m/z 92) or a benzyne-like fragment (m/z 76).

GC-MS data from the NIST database shows prominent peaks at m/z 248 ([M]⁺•), 108, and 140, supporting complex rearrangement and fragmentation processes. nih.gov

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. The calculated exact mass of this compound (C₁₂H₁₂N₂O₂S) is 248.06194880 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3.3: Summary of Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂S | - |

| Molecular Weight (Nominal) | 248 g/mol | nih.gov |

| Exact Mass (Calculated) | 248.06194880 Da | nih.gov |

| Key Fragment Ions (m/z) | 248, 140, 108, 92, 65 | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing a definitive view of the molecular structure in the solid state. While a specific crystal structure for this compound is not extensively detailed in the available literature, significant insights can be drawn from the well-studied structures of its isomers, such as 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS). The principles of molecular packing and intermolecular forces observed in these related compounds are expected to be highly relevant.

The crystal packing of diaminodiphenyl sulfone isomers is significantly influenced by a network of intermolecular hydrogen bonds. In the crystalline forms of related sulfones, the amine (–NH₂) groups act as hydrogen bond donors, while the sulfonyl (–SO₂) group's oxygen atoms are potent hydrogen bond acceptors mdpi.com.

Furthermore, weaker interactions, such as C–H···O bonds and π–π stacking between the aromatic rings, can also contribute to the stability of the crystal structure. In some heterocyclic sulfones, parallel partial π–π stacking is observed between the aromatic rings of adjacent molecules, further stabilizing the crystal packing nih.gov. Molecular dynamics simulations comparing 3,3'-DDS and 4,4'-DDS have suggested that the meta-substituted isomer (3,3'-DDS) allows for more efficient molecular packing, leading to a denser and more compact crystal structure mdpi.com. This is attributed to the conformational diversity of the meta configuration mdpi.com. Given the structural similarity, it is highly probable that this compound also exhibits a dense packing arrangement stabilized by a combination of strong N–H···O hydrogen bonds and other weaker intermolecular forces.

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Packing |

| Hydrogen Bonding | N-H (Amino group) | O=S (Sulfonyl group) | Primary force dictating the supramolecular assembly. |

| Hydrogen Bonding | C-H (Aromatic ring) | O=S (Sulfonyl group) | Secondary stabilization of the crystal lattice. |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the cohesive energy and dense packing. |

The conformation of diaryl sulfones in the crystalline state is characterized by the torsion angles around the sulfur-carbon bonds, which define the relative orientation of the two aromatic rings. For neutral 3,3'-diaminodiphenyl sulfone molecules, crystallographic studies have shown that the two amino groups are typically found in a trans disposition with respect to the molecular backbone acs.org. This conformation appears to be the most stable in the solid state for the neutral species acs.org.

| Compound Isomer | Observed Conformation of Amino Groups | Significance |

| 3,3'-Diaminodiphenyl Sulfone | trans disposition in neutral molecules acs.org | This is the energetically preferred conformation in the solid state for this isomer. |

| 4,4'-Diaminodiphenyl Sulfone | Multiple low-energy conformations possible koreascience.kr | Highlights the conformational flexibility of the diphenyl sulfone core. |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (If applicable)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a primary tool in this field, measuring the difference in absorption of left and right circularly polarized light by a chiral sample. This technique is exceptionally sensitive to the three-dimensional structure of molecules and is widely used to determine the enantiomeric excess (ee) of a sample, which is a measure of its chiral purity.

For a molecule to be analyzed by CD spectroscopy for enantiomeric excess, it must be chiral. This compound itself is an achiral molecule and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for example, through substitution on the aromatic rings or at the amino groups with a chiral moiety, the resulting derivatives would be chiral and thus CD-active.

While there is a lack of specific studies in the reviewed literature applying circular dichroism to the enantiomeric excess determination of chiral derivatives of this compound, the principles of the technique would be directly applicable. A racemic mixture (a 50:50 mixture of two enantiomers) would be CD-silent, as the equal and opposite signals from the two enantiomers would cancel each other out. In contrast, a sample containing an excess of one enantiomer would produce a CD spectrum with a sign and magnitude proportional to the enantiomeric excess.

The determination of enantiomeric excess using CD spectroscopy would involve:

Synthesizing chiral derivatives of this compound.

Measuring the CD spectrum of a known concentration of the enantiopure standard (if available).

Measuring the CD spectrum of the sample with unknown enantiomeric excess under the same conditions.

Calculating the enantiomeric excess using the formula: ee (%) = ([θ]sample / [θ]max) × 100 where [θ]sample is the measured molar ellipticity of the sample and [θ]max is the molar ellipticity of the pure enantiomer.

This approach provides a rapid and sensitive method for assessing the success of asymmetric syntheses or chiral separations of derivatives of the parent compound.

Applications of 3 4 Aminophenyl Sulfonylaniline in Advanced Materials Science

Incorporation into Polymer Architectures and Functional Materials

The presence of two primary amine groups allows 3-(4-Aminophenyl)sulfonylaniline to be readily incorporated into various polymer backbones through step-growth polymerization. Its integration is particularly notable in the synthesis of high-performance aromatic polymers such as polyimides and polyamides, where the inherent properties of the diamine monomer are translated into the final material.

Design and Synthesis of Polyimides and Polyamides with Enhanced Properties

Polyimides and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov The properties of these polymers can be precisely tailored by selecting specific diamine and dianhydride (for polyimides) or diacid chloride (for polyamides) monomers.

The synthesis of polyimides from 3,4'-DDS typically follows a two-step process. First, the diamine is reacted with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) precursor. This precursor is then converted into the final polyimide via thermal or chemical imidization, a process that involves cyclodehydration to form the stable imide ring.

The incorporation of the asymmetric 3,4'-DDS monomer into the polymer backbone disrupts the chain symmetry and regularity. Unlike the linear and rigid structure of polyimides derived from 4,4'-DDS, the kinked structure resulting from the meta-substituted amine group in 3,4'-DDS hinders dense chain packing. This structural irregularity typically enhances the solubility of the resulting polyimides in organic solvents and can lower the glass transition temperature (Tg) compared to their 4,4'-DDS counterparts, improving their processability, particularly for melt-processing applications. bohrium.comnih.gov Despite the increased flexibility, the rigid phenyl rings and the polar sulfonyl group ensure that the polymers maintain high thermal stability, with decomposition temperatures often exceeding 500°C. rsc.org

Similarly, in polyamides, the reaction of 3,4'-DDS with aromatic diacid chlorides yields materials with a combination of toughness, thermal resistance, and improved solubility. The sulfone linkage contributes to thermal stability and chemical resistance, making these polymers suitable for applications in harsh environments. showa-america.com

| Polymer Type | Diamine Isomer | Dianhydride/Diacid | Glass Transition Temp. (Tg) | Decomposition Temp. (T10%) | Key Properties Noted |

| Polyimide | 4,4'-DDS | PMDA | ~385 °C | >550 °C | High thermal stability, rigid, poor solubility |

| Polyimide | 3,3'-DDS | 6FDA | ~275 °C | >500 °C | Good solubility, high transparency, thermal stability |

| Polyimide | 3,4'-DDS (Predicted) | Various | Intermediate Tg | >500 °C | Improved solubility and processability, high thermal stability |

| Epoxy Resin | 4,4'-DDS | DGEBF | ~158 °C | >350 °C | High modulus, higher Tg than 3,3' isomer |

| Epoxy Resin | 3,3'-DDS | DGEBF | ~133 °C | >350 °C | Higher density and toughness than 4,4' isomer |

Note: Data is compiled from typical values for polymers derived from DDS isomers to illustrate structure-property relationships. nih.govnih.gov Properties for 3,4'-DDS based polymers are predicted based on established principles of polymer chemistry.

Development of Functionalized Polymer Backbones and Side Chains

The structure of 3,4'-DDS is inherently functional. The sulfonyl group (–SO2–) is a strong polar moiety that enhances adhesion, improves thermal-oxidative stability, and can interact with various substrates and nanoparticles. The amine groups are the primary reactive sites for polymerization, directly integrating the diphenyl sulfone unit into the polymer backbone.

Further functionalization can be achieved by modifying the polymer after its synthesis or by introducing functional co-monomers during the polymerization process. The presence of the sulfone group can influence the polymer's electronic properties, making it a candidate for post-synthesis modifications, such as sulfonation, to introduce ion-exchange capabilities for membrane applications. The aromatic rings can also be subjected to electrophilic substitution reactions to attach various side chains, although the reactivity is influenced by the deactivating effect of the sulfonyl group and the activating effect of the amine groups in the precursor.

Optoelectronic Materials Applications

The diphenyl sulfone core within the 3,4'-DDS monomer possesses electronic properties that are highly relevant for optoelectronic applications. The sulfonyl group is strongly electron-withdrawing, which allows polymers containing this moiety to function as electron-accepting or electron-transporting materials. rsc.org When combined with electron-donating groups, this D-A (donor-acceptor) architecture is a cornerstone for designing functional organic electronic materials.

Components in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, materials with high triplet energy and good charge transport capabilities are essential for efficient light emission. Diphenyl sulfone derivatives are recognized as promising host materials or electron-transporting materials in OLEDs. mdpi.com The sulfone group's electron-deficient nature facilitates electron injection and transport, which is crucial for balancing charge carriers within the emissive layer of the device. rsc.org

By incorporating 3,4'-DDS into a polymer backbone, it is possible to create materials that serve as hosts for phosphorescent or fluorescent emitters. The rigid aromatic structure provides thermal stability, while the sulfone group contributes to a high triplet energy level, which is necessary to prevent energy loss from the emissive dopant. Polymers containing sulfone groups have been investigated for their ability to enable thermally activated delayed fluorescence (TADF), a mechanism that can achieve up to 100% internal quantum efficiency in OLEDs. mdpi.comresearchgate.net The amine linkages in 3,4'-DDS provide a convenient route to polymerize these functional units into stable, film-forming materials suitable for device fabrication.

Photochromic and Fluorescent Material Development

Polymers derived from 3,4'-DDS can be designed to exhibit fluorescence. The diphenyl sulfone unit, when incorporated into a conjugated polymer system, can act as an acceptor moiety, leading to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with strong fluorescence. The emission properties, such as wavelength and quantum yield, can be tuned by copolymerizing 3,4'-DDS with various electron-donating comonomers. The resulting donor-acceptor polymers can be used as active layers in polymer light-emitting diodes (PLEDs) or as fluorescent sensors.

Design and Fabrication of Chemo/Biosensors

The functional groups within 3,4'-DDS—the amine and sulfone moieties—provide active sites for interaction with chemical and biological analytes, suggesting their potential use in sensor applications. Polymers synthesized from this monomer can be used to create sensitive layers in chemo/biosensors.

For instance, polyimides or polyamides containing 3,4'-DDS can be cast into thin films or coated onto transducer surfaces. The polar sulfone groups can interact with polar analytes through dipole-dipole interactions or hydrogen bonding, causing a detectable change in the physical properties of the polymer, such as its mass, refractive index, or electrical conductivity. Furthermore, the amine groups, or residual amine groups in the polymer structure, can be chemically modified to attach specific recognition elements, such as enzymes or antibodies, for biosensor fabrication. The inherent thermal and chemical stability of these polymers ensures the durability and reusability of the sensor in various operating conditions.

Recognition Element Design for Specific Analytes

The incorporation of this compound into polymer structures can be leveraged for the design of selective recognition elements in chemical sensors. The amino and sulfone functionalities present in the monomer unit offer sites for specific interactions with target analytes.

Polymers, particularly polyimides, synthesized using this compound can be tailored to create specific binding cavities or surfaces. The amine groups can act as hydrogen bond donors, while the sulfone group provides a polar site capable of dipole-dipole interactions. These interaction capabilities are fundamental to the principle of molecular recognition, where the sensor material selectively binds to a specific analyte.

For instance, polyimides derived from this diamine can be designed to possess specific free volume characteristics. This controlled porosity at the molecular level allows for the selective adsorption of analytes based on their size and chemical nature. The interaction between the analyte and the functional groups within the polymer matrix forms the basis of the recognition process. While specific studies detailing the use of this compound for a particular analyte are not abundant in the provided search results, the principles of polymer-based sensor design suggest its potential in this area. The asymmetric nature of the monomer can lead to polymers with less ordered structures, potentially creating more accessible sites for analyte interaction compared to polymers made from more symmetrical monomers.

Self-Assembled Structures and Supramolecular Chemistry

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules that lead to the formation of larger, organized structures. The structure of this compound, with its hydrogen-bonding amine groups and polar sulfone bridge, makes it a candidate for designing molecules that can participate in self-assembly.

While research directly detailing the self-assembly of this compound itself is limited in the provided results, studies on its isomers, 3,3'- and 4,4'-diaminodiphenyl sulfone, have shown their ability to form layered supramolecular architectures in the presence of anions like sulfate nih.gov. These structures are held together by a dense network of hydrogen bonds between the ammonium groups and the sulfate anions. It is plausible that this compound could form similar, albeit likely more complex, supramolecular assemblies due to its lower symmetry.

In the context of polymers, the inclusion of this compound as a monomeric unit can influence the inter-chain interactions and thus the morphology of the resulting material. The non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions involving the sulfone groups, can direct the self-assembly of polymer chains into ordered domains. Recent research has highlighted the role of sulfone-sulfone bonding in directing the self-assembly of homopolymers into various nanostructured hydrogels nih.govnorthwestern.eduresearchgate.net. This suggests that polymers containing the sulfone moiety from this compound could exhibit interesting self-assembly behaviors.

Surface Functionalization and Coating Technologies for Material Modification

The amine groups of this compound make it a suitable molecule for the surface functionalization of various materials. By grafting this molecule onto a surface, the properties of that surface can be significantly altered, for instance, to improve adhesion, introduce specific chemical reactivity, or enhance biocompatibility.

This compound can be used to modify the surfaces of inorganic materials, such as silica or metal oxides, through the reaction of its amine groups with surface hydroxyl groups, often facilitated by silane coupling agents. Such modifications can be a preliminary step for the subsequent deposition of a polymer coating, where the functionalized surface provides better adhesion for the coating.

Furthermore, polyimides and other polymers synthesized from this compound can be used as high-performance coatings. These coatings can offer excellent thermal stability, chemical resistance, and mechanical durability, properties that are characteristic of aromatic polyimides bloomtechz.com. The specific properties of the coating can be tuned by the choice of the co-monomer reacted with this compound. For example, copolymerization with fluorinated dianhydrides can lead to coatings with good solubility in common organic solvents and high optical transparency nih.gov. The table below outlines some properties and potential applications of coatings derived from polyimides containing sulfone groups.

| Property | Advantage | Potential Application |

| Thermal Stability | Resistance to high temperatures without degradation. | Aerospace components, high-temperature electronics. |

| Chemical Resistance | Stability in harsh chemical environments. | Protective coatings in chemical processing industries. |

| Mechanical Strength | Durability and resistance to wear and abrasion. | Protective layers for mechanical parts. |

| Optical Transparency | Colorless films with high light transmittance. | Flexible displays, optical devices. |

| Good Solubility | Processability from solution for easy application. | Spin-on coatings for microelectronics. |

Derivatization Strategies and Analogue Synthesis for 3 4 Aminophenyl Sulfonylaniline

Functionalization of the Primary Amino Group

The primary amino groups on the 3-(4-aminophenyl)sulfonylaniline scaffold are key handles for derivatization, allowing for the introduction of a wide array of functionalities through various chemical transformations.

Acylation, Sulfonylation, and Urethane (B1682113) Formation

Acylation: The primary amino groups of this compound can be readily acylated using acyl chlorides or acid anhydrides to form the corresponding amides. For instance, acetylation can be employed to protect the amino group during other synthetic transformations. youtube.com This reaction typically proceeds under basic conditions to neutralize the hydrogen halide byproduct.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This modification is significant as the sulfonamide group is a key pharmacophore in many therapeutic agents. The synthesis of various sulfonamides often involves the reaction of an amino-containing scaffold with a substituted sulfonyl chloride. youtube.com

Urethane Formation: The amino groups can react with isocyanates or chloroformates to form ureas and carbamates (urethanes), respectively. The formation of urethanes is a common strategy in medicinal chemistry to introduce functionalities that can participate in hydrogen bonding and improve pharmacokinetic properties. The reaction mechanism typically involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate or chloroformate. mdpi.comresearchgate.netnih.gov Computational studies have shown that catalysts, particularly amine catalysts, can significantly lower the activation energy of urethane formation. mdpi.comnih.gov

Alkylation and Reductive Amination Reactions

Alkylation: Direct alkylation of the primary amino groups with alkyl halides can be challenging to control and often leads to a mixture of mono- and di-alkylated products, as well as over-alkylation to form tertiary amines. masterorganicchemistry.com

Reductive Amination: A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Reductive amination offers high chemoselectivity and is applicable to a broad range of substrates. organic-chemistry.orgresearchgate.net For example, a variety of secondary and tertiary amines can be synthesized by reacting primary or secondary amines with carbonyl compounds under reductive amination conditions. organic-chemistry.org

Chemical Modifications of the Sulfonyl Group

The sulfonyl group in diaryl sulfones like this compound is generally stable. However, under certain reductive conditions, desulfonylation can occur, leading to the cleavage of the carbon-sulfur bond. wikipedia.org This process can be used to remove the sulfonyl group after it has served its purpose in a synthetic sequence. Reductive desulfonylation is typically achieved using reducing agents such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org

Aromatic Ring Functionalization

The two aromatic rings of this compound provide further opportunities for derivatization through various substitution reactions.

Electrophilic Aromatic Substitution: The amino groups are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS). chemistrysteps.combyjus.com Therefore, reactions such as halogenation, nitration, and sulfonation will preferentially occur at the positions ortho and para to the amino groups. byjus.comtotal-synthesis.commasterorganicchemistry.com However, under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. byjus.com

Cross-Coupling Reactions: Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the aromatic rings. To utilize these reactions, the aromatic rings must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide or triflate with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govchemrxiv.org This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for synthesizing complex biaryl structures.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide or triflate and a terminal alkyne. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.orgnih.gov The resulting arylalkynes are important building blocks in materials science and medicinal chemistry. wikipedia.orgresearchgate.net

Directed Metalation: Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgwikipedia.orguwindsor.ca A directing metalation group (DMG), which is typically a Lewis basic functional group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then react with a variety of electrophiles. While the amino groups in this compound can act as DMGs, their acidity can sometimes interfere with the reaction. Protection of the amino group, for instance as an amide, can enhance the efficiency and regioselectivity of directed metalation.

Design and Combinatorial Synthesis of Compound Libraries

The this compound scaffold is well-suited for the construction of combinatorial libraries, which are large collections of structurally related compounds. These libraries are invaluable for high-throughput screening and the rapid identification of lead compounds in drug discovery. nih.govnih.gov By systematically varying the substituents at the different modification sites (amino groups, aromatic rings), a vast chemical space can be explored. For example, a library could be generated by reacting a set of diverse acyl chlorides with the amino groups, followed by a Suzuki coupling with a collection of different boronic acids.

Enantioselective Synthesis of Chiral Derivatives

The introduction of chirality can be a critical factor in modulating the biological activity and selectivity of a drug molecule. While this compound itself is achiral, chiral centers can be introduced through derivatization. nih.gov For instance, acylation with a chiral carboxylic acid would result in a diastereomeric mixture that could potentially be separated. More sophisticated methods involve the use of chiral catalysts or auxiliaries to achieve enantioselective transformations. For example, the enantioselective synthesis of chiral sulfoxides has been achieved through titanium-mediated oxidation using a chiral ligand like diethyl tartrate. nih.gov Furthermore, recent advances have enabled the enantioselective synthesis of chiral sulfonimidoyl fluorides, which are valuable building blocks for creating diverse chiral S(VI) derivatives. nih.gov

Future Directions and Emerging Research Avenues for 3 4 Aminophenyl Sulfonylaniline

Exploration of Novel and Highly Efficient Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of 3-(4-Aminophenyl)sulfonylaniline is a primary area of future research. While traditional methods for creating diaryl sulfones exist, contemporary organic synthesis is moving towards catalyst-driven, atom-economical processes.

Future synthetic explorations are likely to focus on transition-metal-catalyzed cross-coupling reactions. Methodologies involving palladium and copper catalysts, which have been successful in the synthesis of other diaryl sulfones, are particularly promising. For instance, palladium-catalyzed coupling of an aminophenylboronic acid derivative with a suitable aminophenylsulfonyl halide could offer a direct and high-yielding route to the target molecule. Similarly, copper-catalyzed reactions, known for their cost-effectiveness, could be developed for the large-scale production of this compound. A recent patent highlights the use of a copper complex catalyst for the synthesis of 4,4'-diaminodiphenylsulfone, suggesting the potential for similar catalytic systems to be adapted for its 3,4'-isomer. google.com

Table 1: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst System | Potential Reactants | Advantages |

| Palladium-based catalysts | 3-Aminophenylboronic acid and 4-aminobenzenesulfonyl chloride | High efficiency and functional group tolerance |

| Copper-based catalysts | 3-Haloaniline and 4-aminobenzenesulfinate | Cost-effective and environmentally friendly |

| Nickel-based catalysts | 3-Aminophenyl Grignard reagent and 4-aminobenzenesulfonyl fluoride | Good reactivity for challenging couplings |

Advanced Computational Modeling for Precise Structure-Function Prediction and De Novo Design

Computational chemistry and molecular modeling are set to play a pivotal role in unlocking the potential of this compound. Through the use of advanced computational techniques, researchers can predict the physicochemical properties, biological activities, and material characteristics of this compound and its derivatives with increasing accuracy.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, molecular geometry, and spectroscopic properties of this compound. nih.gov This fundamental understanding can guide the rational design of new molecules with tailored characteristics.

Molecular docking studies will be instrumental in identifying potential biological targets for derivatives of this compound. ijper.orgnih.govresearchgate.netmdpi.com By simulating the interaction of these molecules with the active sites of enzymes and receptors, it is possible to predict their inhibitory or modulatory effects, thereby accelerating the drug discovery process. Furthermore, de novo design algorithms can be utilized to generate novel molecular structures based on the this compound scaffold with optimized binding affinities for specific biological targets.

Development of Multi-Targeting Agents and Polypharmacology Approaches

The concept of "one molecule, multiple targets" is a growing trend in medicinal chemistry, and this compound presents an interesting scaffold for the development of multi-targeting agents. The presence of two amino groups and a sulfonyl moiety provides multiple points for chemical modification, allowing for the creation of derivatives that can interact with several biological targets simultaneously.

Research into dapsone and its analogues has shown that diaminodiphenyl sulfones can exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net It is plausible that derivatives of this compound could be designed to act as dual inhibitors of different enzymes involved in a particular disease pathway. For example, by modifying the amino groups with different pharmacophores, it may be possible to create a single molecule that inhibits both a kinase and a protease, offering a synergistic therapeutic effect.

The exploration of the polypharmacology of this compound derivatives could lead to the discovery of novel treatments for complex diseases such as cancer and neurodegenerative disorders, where multiple pathways are often dysregulated.

Integration into Hybrid Material Systems and Nanotechnology Applications

The unique chemical structure of this compound makes it a valuable building block for the creation of advanced materials and for applications in nanotechnology. The two primary amine groups can serve as reactive sites for polymerization or for grafting onto the surfaces of other materials.

In the realm of polymer chemistry, this compound could be used as a monomer for the synthesis of novel polysulfones. google.comslideshare.net Polysulfones are a class of high-performance thermoplastics known for their excellent thermal stability and mechanical properties. The incorporation of the 3,4'-diaminodiphenyl sulfone unit could lead to polymers with unique solubility, processability, and performance characteristics.

In nanotechnology, the amine functionalities of this compound can be used to functionalize the surface of nanoparticles, such as gold nanoparticles. nih.govnih.govijnnonline.netdovepress.com This surface modification can enhance the stability and biocompatibility of the nanoparticles and can also be used to attach other molecules, such as drugs or imaging agents, for targeted delivery and diagnostic applications.

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Potential Role of this compound | Expected Benefits |

| High-Performance Polymers | Monomer for polysulfone synthesis | Enhanced thermal stability and mechanical properties |

| Nanoparticle Functionalization | Surface ligand for gold or silver nanoparticles | Improved biocompatibility and targeted delivery |

| Hybrid Materials | Cross-linking agent for epoxy resins | Increased strength and durability |

| Membrane Technology | Component of separation membranes | Tailored porosity and selectivity |

Application as Chemical Biology Tools and Mechanistic Probes

The development of chemical tools to probe biological systems is a cornerstone of modern chemical biology. The this compound scaffold can be adapted to create a variety of such tools.

Derivatives of this compound could be designed as specific enzyme inhibitors. For instance, studies on other diaminodiphenyl sulfones have shown that they can inhibit enzymes such as dihydropteroate synthase. asm.orgnih.gov By systematically modifying the structure of this compound, it may be possible to develop potent and selective inhibitors for a range of enzymes, which could then be used to study their biological function.

Furthermore, the incorporation of fluorescent moieties onto the this compound backbone could lead to the development of novel fluorescent probes. acs.orgacs.orgnih.govwsu.edunih.gov These probes could be designed to respond to specific changes in their microenvironment, such as pH or the presence of certain ions or reactive oxygen species, allowing for the visualization of these parameters in living cells. Such tools would be invaluable for understanding the complex biochemical processes that underpin cellular function and disease.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Aminophenyl)sulfonylaniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via diazo coupling reactions, where 4-aminobenzenesulfonyl derivatives are reacted with aromatic amines under controlled pH (e.g., acidic or neutral conditions). Optimization includes temperature control (e.g., 0–5°C for diazotization) and stoichiometric adjustments to minimize byproducts. Purification often involves recrystallization using ethanol/water mixtures or column chromatography. Metal coordination studies suggest that post-synthetic modifications (e.g., complexation with transition metals) require inert atmospheres and anhydrous solvents .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming aromatic proton environments and sulfonyl group integration. For example, the sulfonyl group deshields adjacent protons, shifting signals to δ 7.5–8.5 ppm.

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry, bond angles, and packing interactions. A reported crystal structure (R factor = 0.056) confirms a planar sulfonyl-linked biphenyl system with intermolecular hydrogen bonding (N–H···O) stabilizing the lattice .

- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C, H, N, S percentages .

Q. How can researchers differentiate this compound from structurally similar sulfonylaniline derivatives?

- Methodological Answer : Key identifiers include:

- IUPAC Nomenclature : The compound is systematically named 2-[(4-aminophenyl)sulfonyl]aniline, distinguishing it from isomers like 4,4′-diaminodiphenyl sulfone (Dapsone) .

- Mass Spectrometry : A molecular ion peak at m/z 263 (CHNOS) with fragmentation patterns highlighting the sulfonyl bridge.

- Melting Point : Compare experimental values (e.g., 165–170°C) to literature data; discrepancies >2°C indicate impurities or isomerism .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its physicochemical stability and reactivity?

- Methodological Answer : The crystal structure reveals a dihedral angle of 85.2° between the two aromatic rings, reducing conjugation and increasing steric strain. Hydrogen-bonding networks (N–H···O, 2.89 Å) enhance thermal stability but may limit solubility in nonpolar solvents. Computational modeling (DFT) can predict reactivity by analyzing electron density at the amino and sulfonyl groups .

| Crystal Data | Values |

|---|---|

| Space group | P-1 |

| Unit cell parameters | a=5.42 Å, b=7.89 Å, c=12.31 Å |

| Hydrogen bonds | N–H···O (2.89 Å) |

| Mean C–C bond length | 1.406 Å |

Q. What strategies are used to design coordination complexes with this compound, and how do metal interactions affect its properties?

- Methodological Answer : The sulfonyl and amino groups act as bidentate ligands for transition metals (e.g., Cu(II), Ni(II)). Synthesis involves refluxing the ligand with metal salts (e.g., CuCl) in ethanol/water. Characterization via UV-Vis (d-d transitions) and ESR confirms octahedral geometry. Metal coordination enhances redox activity, as seen in cyclic voltammetry peaks at +0.3–0.5 V (vs. Ag/AgCl) .

Q. How can researchers resolve contradictions in reported spectral data for sulfonylaniline derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR (DMSO-d vs. CDCl) and IR (KBr pellet vs. ATR) data to solvent effects.

- Isolation of Byproducts : Use HPLC-MS to detect impurities (e.g., oxidized sulfonamides).

- Crystallographic Verification : Resolve ambiguities in tautomeric forms using single-crystal data .

Q. What computational methods are suitable for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to identify electrophilic sites (e.g., para positions on the aniline rings).

- Molecular Electrostatic Potential (MEP) Maps : Highlight nucleophilic regions (amino groups) and electrophilic regions (sulfonyl oxygen).

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。